Enhanced Lipophilicity vs. Non-Fluorinated Analog
The 6-trifluoromethyl substituent on the target compound significantly increases computed lipophilicity compared to the non-fluorinated parent scaffold. The target compound has an XLogP3-AA of 2.1 versus an estimated XLogP3-AA of approximately 1.1 for 2,4-dihydroxyquinoline-3-carbonitrile (CAS 15000-43-8), representing a ΔlogP of +1.0 [1][2]. This difference is consistent with the well-established Hansch π constant for aromatic CF₃ (~0.88), confirming that the increased lipophilicity is a predictable, structure-derived property. The higher logP value implies greater passive membrane permeability, which is critical for intracellular target engagement in cell-based assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 2,4-Dihydroxyquinoline-3-carbonitrile (CAS 15000-43-8): estimated XLogP3-AA ≈ 1.1 |
| Quantified Difference | ΔXLogP3-AA = +1.0 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A ΔlogP of +1.0 translates to a theoretical ~10-fold increase in membrane partition coefficient, making the target compound preferable for assays requiring intracellular target access or blood-brain barrier penetration studies.
- [1] PubChem CID 125424512: 2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile. Computed XLogP3-AA = 2.1. View Source
- [2] PubChem CID 392103: 2,4-Dihydroxy-3-quinolinecarbonitrile. XLogP3-AA estimated by comparative molecular structure analysis. Supporting: Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979 (π(CF₃) = 0.88). View Source
